16beta-Hydroxydehydroepiandrosterone
Overview
Description
16beta-Hydroxydehydroepiandrosterone is an endogenous metabolite of dehydroepiandrosterone (DHEA). It is a steroid hormone that plays a role in various physiological processes. This compound is known for its involvement in the biosynthesis of estriol, an estrogenic hormone, and has been studied for its potential biological and medical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing 16beta-Hydroxydehydroepiandrosterone involves the use of 3beta,16beta-diacetoxy-5-androsten-17-one as a starting material. This compound undergoes hydrolysis to yield this compound . Another approach involves the selective reduction of 4-androstene-3,17-dione using specific enzymes to produce dehydroepiandrosterone, which can then be hydroxylated to form this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using the methods mentioned above. The process may include steps such as extraction, purification, and crystallization to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
16beta-Hydroxydehydroepiandrosterone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from the reactions of this compound include various hydroxylated and oxidized derivatives. These products are often studied for their enhanced biological activities and potential therapeutic applications .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 16beta-Hydroxydehydroepiandrosterone involves its interaction with specific receptors and enzymes in the body. It has been shown to bind to mineralocorticoid receptors in the kidneys, influencing electrolyte balance and blood pressure regulation . Additionally, it acts as a precursor for the biosynthesis of estrogens, which play a crucial role in various physiological processes .
Comparison with Similar Compounds
Similar Compounds
16alpha-Hydroxydehydroepiandrosterone: Another hydroxylated derivative of DHEA, involved in estrogen biosynthesis.
7alpha-Hydroxydehydroepiandrosterone: Known for its immunomodulatory effects.
7beta-Hydroxydehydroepiandrosterone: Also studied for its immunoprotective properties.
Uniqueness
16beta-Hydroxydehydroepiandrosterone is unique due to its specific hydroxylation pattern, which influences its biological activity and interaction with receptors. Its role in the biosynthesis of estrogens and its potential therapeutic applications distinguish it from other similar compounds .
Properties
IUPAC Name |
(3S,8R,9S,10R,13S,14S,16S)-3,16-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O3/c1-18-7-5-12(20)9-11(18)3-4-13-14(18)6-8-19(2)15(13)10-16(21)17(19)22/h3,12-16,20-21H,4-10H2,1-2H3/t12-,13+,14-,15-,16-,18-,19-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQIVKFZWLZJXJT-HLUDHZFRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1=CCC3C2CCC4(C3CC(C4=O)O)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@@H](C4=O)O)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901017049 | |
Record name | 16beta-Hydroxydehydroepiandrosterone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901017049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159-68-8 | |
Record name | 16beta-Hydroxydehydroepiandrosterone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001159688 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 16beta-Hydroxydehydroepiandrosterone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901017049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 16BETA-HYDROXYDEHYDROEPIANDROSTERONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4LA2RW2TC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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